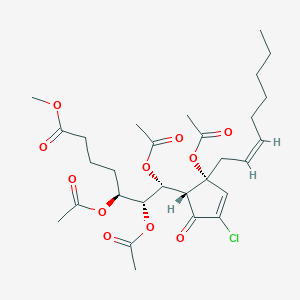

12S-acetoxy-punaglandin 2

Beschreibung

Eigenschaften

Molekularformel |

C29H41ClO11 |

|---|---|

Molekulargewicht |

601.1 g/mol |

IUPAC-Name |

methyl (5S,6R,7R)-5,6,7-triacetyloxy-7-[(1R,2S)-2-acetyloxy-4-chloro-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-yl]heptanoate |

InChI |

InChI=1S/C29H41ClO11/c1-7-8-9-10-11-12-16-29(41-21(5)34)17-22(30)26(36)25(29)28(40-20(4)33)27(39-19(3)32)23(38-18(2)31)14-13-15-24(35)37-6/h11-12,17,23,25,27-28H,7-10,13-16H2,1-6H3/b12-11-/t23-,25+,27+,28+,29+/m0/s1 |

InChI-Schlüssel |

QCXWMBWSNWERAP-OSOZVZRNSA-N |

SMILES |

CCCCCC=CCC1(C=C(C(=O)C1C(C(C(CCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)Cl)OC(=O)C |

Isomerische SMILES |

CCCCC/C=C\C[C@]1(C=C(C(=O)[C@@H]1[C@H]([C@@H]([C@H](CCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)Cl)OC(=O)C |

Kanonische SMILES |

CCCCCC=CCC1(C=C(C(=O)C1C(C(C(CCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)Cl)OC(=O)C |

Herkunft des Produkts |

United States |

Isolation and Structural Characterization of 12s Acetoxy Punaglandin 2

Natural Source and Habitat: Telesto riisei as a Primary Source

12S-acetoxy-punaglandin 2 is primarily sourced from the Hawaiian octocoral Telesto riisei. mdpi.comscielo.brnih.gov Octocorals, which include soft corals and gorgonians, are known producers of a diverse array of bioactive secondary metabolites. scielo.brmdpi.comepa.gov Telesto riisei is a species that can be found in various marine environments, including on man-made structures like pier pilings and shipwrecks. scielo.brresearchgate.net The production of punaglandins by T. riisei is significant as the organism lacks symbiotic algae, suggesting that the coral itself is the source of these compounds. mdpi.com In total, nineteen different punaglandins have been identified from this octocoral. nih.gov

Methodologies for Isolation and Purification from Marine Octocorals

The isolation and purification of this compound from marine octocorals like Telesto riisei involve a multi-step process. phcogj.commdpi.commdpi.com

Initial Extraction and Fractionation:

The collected octocoral specimens are typically extracted using organic solvents such as ethanol.

The resulting crude extract is then subjected to solvent partitioning. This process separates compounds based on their polarity, using a series of solvents with increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297). phcogj.com

Chromatographic Purification:

The fraction containing the desired compounds, often the ethyl acetate-soluble fraction, undergoes repeated column chromatography. phcogj.com

Various chromatographic techniques are employed for further separation and purification.

Structural Elucidation:

Once isolated, the structure of the compound is determined using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating the complex structure of these molecules. nih.gov

Distinctive Structural Features and Stereochemical Analysis of this compound

The chemical structure of this compound is complex, characterized by a unique arrangement of functional groups and specific stereochemistry. nih.govmdpi.com

Cyclopentenone Core and Halogenation Patterns

A defining feature of punaglandins, including this compound, is the presence of a cyclopentenone ring. mdpi.comnih.gov This five-membered ring contains a ketone and a double bond. Furthermore, these compounds are halogenated, specifically chlorinated at the C-10 position on the cyclopentenone ring. nih.govmdpi.com This chlorination at an endocyclic α-carbon is a key characteristic of punaglandins. scielo.bracs.org The cyclopentenone core is a powerful synthon for creating a variety of bioactive molecules due to the diverse chemical modifications possible with the enone structural motif. researchgate.net

Stereochemistry of Acetoxy and Hydroxyl Substituents (e.g., 12S-acetoxy function)

The stereochemistry of the substituents is crucial to the identity and activity of this compound. It possesses a characteristic 12S-acetoxy group. mdpi.com The absolute stereochemistry of the 10-chloroprostanoids is epimeric to that of Pacific marine prostanoids that lack halogenation. nih.gov The molecule also features various oxygenations at positions C-5, C-6, and C-7. nih.govmdpi.com

Identification and Relationship to Other Punaglandin Analogues from Natural Sources

This compound belongs to a larger family of nineteen punaglandins isolated from Telesto riisei. nih.govmdpi.com These analogues share the basic punaglandin framework but differ in their oxygenation and acetylation patterns. mdpi.com For instance, punaglandins 3 and 4 are formed by the elimination of acetic acid from punaglandins 1 and 2, respectively, resulting in a cross-conjugated dienone structure. mdpi.com Other related compounds include acetate and epoxide versions of the four main punaglandins. mdpi.com The study of these various analogues provides insight into the structural diversity generated by this marine organism.

Biosynthetic Pathways of Punaglandins

General Prostaglandin (B15479496) Biosynthesis in Marine Invertebrates

Prostaglandins (B1171923) (PGs) are lipid mediators that play crucial roles in a variety of physiological processes in marine invertebrates, similar to their functions in mammals, including reproduction and defense. mdpi.comnih.govnih.gov These organisms, particularly soft corals, are known to contain a wide array of both conventional prostaglandins (like PGA₂, PGE₂, PGD₂) and novel, structurally unique forms such as punaglandins. researchgate.netbiologists.com The synthesis of these compounds is a multi-step enzymatic process initiated in response to specific stimuli. nih.gov

The journey to prostaglandin synthesis begins with polyunsaturated fatty acids (PUFAs), which serve as the foundational substrates. researchgate.net In marine invertebrates, C20 PUFAs are the primary precursors for eicosanoids, a class of signaling molecules that includes prostaglandins. nih.govresearchgate.netbiologists.com

Arachidonic acid (ARA, 20:4n-6) is a principal substrate for the synthesis of 2-series prostaglandins. biologists.com However, the eicosanoid biosynthesis pathway in many marine invertebrates is notable for also utilizing other C20 PUFAs like eicosapentaenoic acid (EPA, 20:5n-3) and eicosatrienoic acid (20:3n-6) as major substrates, which lead to the formation of 3-series and 1-series prostaglandins, respectively. biologists.complos.org These fatty acids are typically stored within the cell membrane as part of larger phospholipid molecules. nih.gov

The biosynthesis of prostaglandins is initiated by the enzymatic liberation of precursor fatty acids from membrane phospholipids. This critical step is catalyzed by the enzyme Phospholipase A2 (PLA2) . nih.govaai.org In response to various stimuli, PLA2 hydrolyzes the sn-2 position of membrane phospholipids, releasing free arachidonic acid or other PUFAs into the cell's cytoplasm. nih.govnih.gov

Once freed, the arachidonic acid is acted upon by the enzyme Prostaglandin G/H synthase , more commonly known as Cyclooxygenase (COX) . nih.govnih.gov COX catalyzes the first committed step in the pathway, converting arachidonic acid into an unstable endoperoxide intermediate, Prostaglandin H₂ (PGH₂). nih.govlipidbank.jp This conversion is a hallmark of the prostaglandin-endoperoxide pathway, which has been demonstrated in marine invertebrates. researchgate.netnih.gov From PGH₂, a series of specific synthase and isomerase enzymes produce the various types of prostaglandins. nih.gov Both constitutively expressed (COX-1) and inducible (COX-2) isoforms of the enzyme exist and are involved in these processes in marine organisms. nih.govresearchgate.netaustinpublishinggroup.com

Proposed Biosynthetic Pathways Leading to 12S-acetoxy-punaglandin 2 and Related Punaglandins

While the precise biosynthetic pathway for this compound has not been fully elucidated, a proposed pathway can be inferred from the general prostaglandin pathway and the compound's unique structure. Punaglandins are halogenated derivatives of Prostaglandin A (PGA) characterized by a 10-chloro-9-cyclopentenone function and various oxygenations. mdpi.com

The biosynthesis is thought to begin with arachidonic acid, which is converted via the COX pathway to the endoperoxide intermediate PGH₂. This intermediate would then likely be isomerized to PGE₂. Subsequent dehydration of PGE₂ would yield PGA₂. The pathway to punaglandins diverges from here, involving a series of unique enzymatic reactions, including halogenation (chlorination at C-10) and multiple acetylation steps. Punaglandin 4 and 3 are believed to be formed through the elimination of acetic acid from punaglandins 2 and 1, respectively, indicating that the acetylated forms are key intermediates or final products. mdpi.com The presence of the 12S-acetoxy group in this compound is a defining feature, suggesting a specific acetylation enzyme is involved late in the pathway. mdpi.com

Key Enzymatic Conversions and Metabolic Intermediates within the Punaglandin Pathway

The transformation from basic prostaglandin structures to the complex punaglandins involves several key enzymatic steps and the formation of distinct metabolic intermediates. wikipedia.org

PUFA Release : The pathway is initiated by PLA2, which generates the first key substrate, free arachidonic acid. nih.gov

Endoperoxide Formation : COX converts arachidonic acid into the crucial endoperoxide intermediate, PGH₂. nih.govnih.gov This highly unstable compound is the branching point for all prostanoids.

Isomerization and Dehydration : PGH₂ is likely converted to PGE₂ by PGE synthase. PGE₂ then serves as an intermediate, which is subsequently dehydrated to form a PGA₂-like structure. lipidbank.jp

Halogenation and Oxidation : A key distinguishing step is the presumed action of a haloperoxidase enzyme, which incorporates a chlorine atom at the C-10 position of the cyclopentenone ring. Further oxidative enzymes would be required to introduce the hydroxyl groups at positions C-5, C-6, and C-12.

Acetylation : The final characteristic modifications involve acetylation. Specific acetyltransferase enzymes would catalyze the addition of acetyl groups to the hydroxyl functions, resulting in the formation of compounds like this compound.

The pathway involves a cascade where the product of one enzymatic reaction becomes the substrate for the next, a common feature in the biosynthesis of complex natural products. wikipedia.orgmun.ca

Chemical Synthesis and Derivatization of Punaglandins

Total Synthesis Strategies for Punaglandin Series

The total synthesis of punaglandins is a complex undertaking due to the presence of multiple stereocenters and the geometrically defined double bonds. Both linear and convergent strategies have been successfully employed to assemble the carbon framework. e-bookshelf.dewikipedia.orguniurb.it

Stereocontrolled Approaches to the Cyclopentenone Core

A primary challenge in synthesizing punaglandins is the stereocontrolled construction of the highly substituted cyclopentenone ring. researchgate.netresearchgate.net The Piancatelli rearrangement, which transforms 2-furylcarbinols into substituted cyclopentenones, is one of the foundational methods for creating this core structure. researchgate.netnih.gov More advanced strategies often rely on organocatalysis to control the stereochemistry. For instance, proline-catalyzed aldol (B89426) cascade reactions can create complex bicyclic intermediates with high enantiomeric excess, which are then converted to the target cyclopentenone. nih.gov The introduction of the chlorine atom at the C-10 position is a distinctive feature of punaglandins and is often achieved through electrophilic chlorination late in the synthesis. nih.gov

Convergent and Linear Synthetic Routes to the Prostanoid Skeleton

Synthetic chemists have utilized both linear and convergent pathways to build the full prostanoid structure of punaglandins. e-bookshelf.dewikipedia.org

Below is a table comparing the general characteristics of these two synthetic strategies.

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Step-by-step, sequential addition of fragments to a central core. | Independent synthesis of key fragments followed by late-stage coupling. wikipedia.orgscholarsresearchlibrary.com |

| Efficiency | Can be less efficient due to the long sequence of reactions. | Generally more efficient, with higher overall yields. wikipedia.orgdeanfrancispress.com |

| Complexity | Manages complexity in a serial fashion. | Allows for parallel synthesis, breaking down a complex target into smaller, manageable pieces. |

| Application | Suitable for simpler targets or when fragment coupling is challenging. | Preferred for complex molecules like prostaglandins (B1171923). e-bookshelf.descholarsresearchlibrary.com |

Chemoenzymatic and Asymmetric Synthesis Methodologies for Chiral Intermediates

Given the importance of chirality for the biological activity of pharmaceuticals, asymmetric and chemoenzymatic methods are critical in modern synthesis. nih.govchiralpedia.comgu.se These techniques are employed to create the specific stereoisomers required for punaglandin synthesis.

Chemoenzymatic strategies use enzymes to perform key transformations with high selectivity. nih.govscielo.brrsc.org For example, in a synthesis of punaglandin 4, porcine pancreatic lipase (B570770) (PPL) was used for the enzymatic resolution of a key chlorocyclopentene intermediate. nih.gov This process selectively isolates the desired enantiomer from a racemic mixture, providing a chiral building block for the rest of the synthesis. nih.gov Similarly, other enzymes like ketoreductases and alcohol dehydrogenases can be used to produce chiral alcohols and amines, which are versatile intermediates in the synthesis of complex molecules. scielo.brrsc.orgchemrxiv.org Asymmetric synthesis, more broadly, uses chiral catalysts or auxiliaries to guide reactions toward the formation of a single enantiomer, which is essential for producing biologically active compounds. us.esnumberanalytics.com

Synthetic Modifications and Analogue Generation of Punaglandins

The development of total synthesis routes has enabled the creation of punaglandin analogues, which are crucial for studying structure-activity relationships (SAR). researchgate.netnih.gov

Design and Synthesis of Novel Punaglandin Derivatives

Researchers have designed and synthesized various punaglandin derivatives to explore how changes in the molecular structure affect biological function. researchgate.net These modifications can involve altering the side chains or the cyclopentenone ring. For example, a series of 4-aza (nitrogen-containing) cyclopentenone prostaglandin (B15479496) analogues have been synthesized. researchgate.net These novel compounds, inspired by the natural punaglandin structure, are used to investigate the impact of heteroatom incorporation on biological activity. researchgate.net

Molecular and Cellular Mechanisms of Action of Punaglandins

Inhibition of Ubiquitin Isopeptidase Activity by Punaglandinsnih.govacs.org

A primary mechanism of action for punaglandins is the potent inhibition of ubiquitin isopeptidase activity. nih.govacs.orgresearchgate.net Research has demonstrated that punaglandins are more powerful inhibitors of this activity than the well-studied A and J series of prostaglandins (B1171923). nih.govacs.orgacs.org This inhibitory action is central to their significant antineoplastic properties. acs.orgacs.org

The ubiquitin-proteasome pathway is a vital system for maintaining cellular health, responsible for the degradation of most cytosolic and nuclear proteins. acs.org This process is essential for the regulation of the cell cycle, and its disruption can have profound effects. acs.org Specific proteins are marked for destruction by the 26S proteasome through the attachment of a polyubiquitin (B1169507) chain. acs.org The supply of single ubiquitin molecules for this tagging process is regulated by a family of enzymes known as ubiquitin isopeptidases (also called deubiquitinating enzymes or DUBs). nih.govacs.org

By inhibiting these isopeptidases, punaglandins disrupt the ubiquitin cycle, interfering with the selective and programmed degradation of proteins. nih.govnih.govacs.org This disruption of a key component of cellular metabolism makes the ubiquitin-proteasome pathway a significant target for therapeutic agents, particularly in the context of cancer. nih.govacs.org

The chemical basis for the potent biological activity of punaglandins lies in their function as powerful Michael receptors. nih.govacs.orgresearchgate.net This reactivity is conferred by the α,β-unsaturated ketone within their cyclopentenone ring structure. nih.gov The key to their mechanism is the electrophilic nature of the endocyclic β-carbon, which is susceptible to nucleophilic attack by cellular thiols, such as the catalytic cysteine residue in the active site of ubiquitin isopeptidases. nih.govacs.org

This reactivity is further enhanced in punaglandins by the presence of an electronegative chlorine atom at the endocyclic α-carbon position. nih.govacs.org This halogenation increases the electrophilicity of the molecule, making it more reactive toward nucleophilic addition compared to non-halogenated prostaglandins. nih.govacs.org This increased chemical reactivity is believed to account for the heightened inhibitory activity of punaglandins. nih.govacs.org Furthermore, studies have shown that punaglandins with a cross-conjugated dienone structure are more potent inhibitors than those with a simple enone structure. nih.govacs.orgacs.org

Effects on Diverse Cellular Signaling Pathwaysnih.gov

The influence of punaglandins extends beyond the proteasome to encompass a variety of cellular signaling pathways. As part of the cyclopentenone prostaglandin (B15479496) class, they can interact with numerous molecular targets within the cell, including critical transcription factors that regulate cellular responses. nih.gov

Prostaglandins are well-established mediators of inflammation and immune responses. nih.govmdpi.comresearchgate.net The cyclopentenone prostaglandins, including punaglandins, are particularly noted for their anti-inflammatory properties. nih.govnih.gov This activity is directly linked to their chemical reactivity as Michael acceptors, which allows them to covalently modify and thereby inhibit key pro-inflammatory proteins, such as components of the NF-κB signaling pathway. nih.gov

Punaglandins demonstrate significant antineoplastic activity, acting as potent inhibitors of cell growth in a variety of cancer cell lines. nih.govacs.orgacs.org Their antiproliferative effects are more pronounced than those of other prostaglandin series like PGA and PGJ. acs.orgacs.org This activity is intrinsically linked to their ability to inhibit the ubiquitin-proteasome system, which is often dysregulated in cancer cells. nih.govacs.org

Furthermore, punaglandins are known to induce apoptosis, or programmed cell death. nih.gov Similar to the J-series prostaglandins, this induction of apoptosis appears to occur through a p53-independent pathway, suggesting a mechanism of action that can bypass common modes of chemotherapy resistance. nih.gov

| Activity | Target/Pathway | Observed Effect | Comparative Potency |

|---|---|---|---|

| Antiproliferative | Cancer Cell Lines | Inhibition of cell growth | More potent than A and J series prostaglandins. nih.govacs.org |

| Enzyme Inhibition | Ubiquitin Isopeptidases | Inhibition of deubiquitinating activity, disruption of protein turnover. nih.govnih.gov | More potent than Δ12-PGJ2 and other J-series prostaglandins. nih.govacs.org |

| Apoptosis Induction | Cancer Cell Lines | Induction of programmed cell death. | Occurs via a p53-independent mechanism. nih.gov |

| Anti-inflammatory | Inflammatory Signaling Pathways (e.g., NF-κB) | Modulation of inflammatory responses. nih.gov | Activity is linked to Michael acceptor reactivity. nih.gov |

The majority of primary prostaglandins, such as PGE₂, PGF₂α, and PGD₂, exert their biological functions by binding to specific G-protein coupled receptors (GPCRs) located on the cell surface. nih.govmdpi.com This interaction typically alters intracellular concentrations of second messengers like cyclic AMP (cAMP) to produce a biological response. acs.org

Interactions with Key Enzymes and Proteins Relevant to Prostaglandin Metabolism

The synthesis of prostaglandins is a well-defined enzymatic cascade, primarily initiated by the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which convert arachidonic acid into the intermediate prostaglandin H2 (PGH2). nih.gov This intermediate is then converted into various bioactive prostaglandins, such as prostaglandin E2 (PGE2), by specific synthases like prostaglandin E synthases (PGES). nih.gov The inhibition of these enzymes, particularly COX-2 which is often upregulated during inflammation, is a key mechanism for many anti-inflammatory drugs. sigmaaldrich.com

Despite the structural similarity of 12S-acetoxy-punaglandin 2 to endogenous prostaglandins, which are the products of the COX pathway, direct evidence detailing its interaction with key enzymes of prostaglandin metabolism like COX-1, COX-2, or specific prostaglandin synthases is not available in the current scientific literature. Standard assays to determine the inhibitory concentration (IC50) of compounds against these enzymes are well-established, utilizing techniques like liquid chromatography-tandem mass spectrometry (LC-MS-MS) to measure the production of prostaglandins like PGE2. nih.govnih.gov However, studies applying these assays to this compound have not been reported. Consequently, there is no specific data to populate a table on the inhibitory effects of this compound on these central metabolic enzymes.

One identified molecular target of the broader class of punaglandins is ubiquitin isopeptidase, an enzyme involved in the ubiquitin-proteasome pathway. Research suggests that the electrophilic nature of the cyclopentenone ring in prostaglandins, like punaglandins, allows them to act as Michael acceptors and covalently modify cellular proteins, including this isopeptidase. This mechanism, however, is distinct from the direct inhibition of the prostaglandin synthesis pathway.

Table 5.3.1: Reported Inhibitory Activity of this compound on Prostaglandin Metabolism Enzymes

| Enzyme | Target Species | IC50 |

| Cyclooxygenase-1 (COX-1) | Data Not Available | Data Not Available |

| Cyclooxygenase-2 (COX-2) | Data Not Available | Data Not Available |

| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Data Not Available | Data Not Available |

Modulation of Macrophage Polarization and Immune Cell Phenotypes

Macrophages are highly plastic immune cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory/pro-resolving M2, in response to microenvironmental signals. origene.com M1 macrophages are typically characterized by the surface expression of markers like CD86 and the production of pro-inflammatory cytokines such as IL-1β and IL-6. nih.gov Conversely, M2 macrophages are often identified by markers like CD206 (mannose receptor) and the secretion of anti-inflammatory cytokines like IL-10. origene.commdpi.com The balance between M1 and M2 polarization is critical in the progression and resolution of inflammation and tissue repair. thno.org

Endogenous prostaglandins, particularly PGE2, are known to be potent modulators of macrophage function and polarization. PGE2 can exert complex, often contradictory, effects, sometimes promoting inflammation while at other times suppressing certain immune responses, such as inhibiting Th1 cell development and IL-12 production. biorxiv.org It can also inhibit the production of inflammatory mediators like nitric oxide (NO) from macrophages. diva-portal.org

While the immunomodulatory potential of prostaglandins is well-established, specific research detailing the direct effects of this compound on macrophage polarization is currently lacking. There are no available studies that measure the expression of key M1/M2 surface markers (e.g., CD86, CD206), or the secretion profile of cytokines and chemokines from macrophages following treatment with this specific compound. Therefore, a data table summarizing the phenotypic changes in immune cells induced by this compound cannot be constructed. Research into how exogenous ubiquitin, a separate pathway potentially modulated by punaglandins, can influence macrophage phenotype suggests that it can differentially affect M1 and M2 macrophages, for instance by reducing TNF-α secretion. mdpi.com However, this has not been directly linked to this compound.

Table 5.4.1: Effect of this compound on Macrophage Phenotype Markers

| Cell Type | Marker | Change in Expression | Cytokine Modulation |

| Macrophage | CD86 (M1 marker) | Data Not Available | Data Not Available |

| Macrophage | CD206 (M2 marker) | Data Not Available | Data Not Available |

| Macrophage | TNF-α (Pro-inflammatory) | Data Not Available | Data Not Available |

| Macrophage | IL-10 (Anti-inflammatory) | Data Not Available | Data Not Available |

Biological Activities and Pharmacological Potential of Punaglandins

Antineoplastic Activity in In Vitro Cellular Assays

The antineoplastic properties of cyclopentenone prostaglandins (B1171923), including punaglandins, represent one of their most significant areas of pharmacological potential. researchgate.net These molecules can be actively transported into cells where their reactive cyclopentenone core interacts with various molecular targets, leading to anticancer effects. mdpi.com

Punaglandins have demonstrated significant cytotoxic and antiproliferative effects in preclinical studies. researchgate.net Research has highlighted the potent activity of this class of compounds against leukemia cells. For instance, punaglandin 3, which is structurally derived from punaglandin 1 via the elimination of acetic acid, has shown remarkable inhibitory effects on the proliferation of L1210 leukemia cells. mdpi.comresearchgate.net The cytotoxic activity of punaglandin 3 was found to be approximately equivalent to that of highly effective clinical anticancer agents like vincristine (B1662923) and doxorubicin. researchgate.net

While direct data for 12S-acetoxy-punaglandin 2 is limited, the potent effects of its close structural analogs underscore the potential of this compound class as antineoplastic agents. The general approach for evaluating such compounds involves testing against a panel of human cancer cell lines, including those from breast, cervical, and brain cancers, to determine their spectrum of activity and selectivity. mdpi.com

| Compound | Cancer Cell Line | Activity Metric | Measured Value | Reference |

|---|---|---|---|---|

| Punaglandin 3 | L1210 (Leukemia) | IC50 | 0.04 µM | mdpi.com, researchgate.net |

The antineoplastic potency of punaglandins appears to be significantly greater than that of other related prostanoids. Studies have shown that the cytotoxic activity of punaglandin 3 is 15-fold higher than that of the corresponding clavulone, another class of marine-derived prostanoids. researchgate.net

Furthermore, the antiproliferative and antiviral activities of clavulones have been reported to be stronger than those of the A-series prostaglandins (PGAs). mdpi.com Given that punaglandins are even more potent than clavulones, it can be inferred that their anticancer activity significantly surpasses that of classical A and J series prostaglandins. researchgate.net The presence of a cross-conjugated dienone structure in compounds like punaglandin 3 and 4, which are derived from punaglandins 1 and 2 respectively, is thought to contribute to their enhanced potency compared to simple enone prostaglandins. mdpi.comresearchgate.net

Anti-inflammatory Properties of Punaglandins and Related Marine Prostanoids in Preclinical Models

Alongside their antitumor effects, punaglandins were noted for their potential anti-inflammatory properties upon their discovery. mdpi.comresearchgate.net Prostaglandins are key mediators in inflammation. nih.govmdpi.com Marine organisms have been found to produce a variety of prostaglandins, including conventional types and unique derivatives like punaglandins, that exhibit anti-inflammatory activity. researchgate.net

For example, preclinical studies on other marine prostanoids, such as (15R)-PGE2, have demonstrated anti-inflammatory effects in both in vivo models like the mouse ear edema assay and in vitro assays measuring the inhibition of leukocyte degranulation. mdpi.com While specific preclinical data on the anti-inflammatory effects of this compound are not extensively detailed in the literature, the activities of related marine prostanoids suggest that this is a promising area for investigation. mdpi.comnih.gov

Antiviral Effects Observed for Structurally Related Clavulones and Punaglandins

The antiviral potential of marine prostanoids is another area of active research. mdpi.com Structurally related compounds, the clavulones, have shown antiviral activity that is more potent than that of A-series prostaglandins. nih.gov Specifically, clavulone II was found to inhibit the replication of the vesicular stomatitis virus (VSV) by blocking the transcription of viral RNA. mdpi.comresearchgate.net

Evidence also points to the direct antiviral activity of the punaglandin family. Punaglandin-1 has been reported to be active against the Herpes Simplex Virus (HSV). nih.gov The structural similarity between members of the punaglandin series suggests that this compound may also possess antiviral capabilities.

| Compound | Virus | Mechanism/Effect | Reference |

|---|---|---|---|

| Punaglandin-1 | Herpes Simplex Virus (HSV) | Antiviral Activity | nih.gov |

| Clavulone II | Vesicular Stomatitis Virus (VSV) | Inhibition of viral RNA transcription | mdpi.com, nih.gov |

Ecological Roles and Chemical Defense Mechanisms in Marine Organisms

In their native marine environment, prostaglandins and related compounds play crucial roles in the survival of the host organism. nih.govresearchgate.net Marine invertebrates like the octocoral Telesto riisei produce a diverse array of secondary metabolites, including punaglandins, which are believed to function as part of a chemical defense system. mdpi.comdntb.gov.ua

It has been hypothesized that these compounds serve as deterrents against predators and prevent fouling by other organisms. mdpi.comresearchgate.net For instance, it has been suggested that corals may use the related clavulones as repellent and toxic substances against other marine life. researchgate.net While the precise eco-physiological role of punaglandins is still under investigation and can be complex, their potent cytotoxicity strongly supports a function in chemical defense, helping the coral to survive in a competitive environment. mdpi.comnih.gov

Conceptual Therapeutic Applications and Future Research Focus Areas in Disease Modulation (e.g., cancer, inflammation)

The potent biological activities of punaglandins, particularly this compound and its analogs, highlight their potential as leads for new therapeutic agents. mdpi.comresearchgate.netresearchgate.net The significant in vitro cytotoxicity against cancer cells, which in some cases surpasses that of existing chemotherapy drugs, makes them compelling candidates for further oncology research. researchgate.net Future research should focus on elucidating the specific molecular mechanisms behind their antiproliferative effects, which may involve targeting critical cellular pathways like the ubiquitin-proteasome system, a known target for other cyclopentenone prostaglandins. researchgate.net

The anti-inflammatory and antiviral properties also warrant further investigation. mdpi.com Future studies could explore the efficacy of punaglandins in preclinical models of inflammatory diseases and viral infections. nih.gov A key area of research will be to synthesize analogs of the natural punaglandin structure to optimize potency and selectivity while minimizing potential toxicity, a common strategy in the development of natural product-based drugs. nih.govnih.gov The unique halogenated cyclopentenone structure of punaglandins represents a novel scaffold that could be exploited to develop new classes of drugs for modulating diseases like cancer and chronic inflammation. mdpi.commdpi.com

Structure Activity Relationship Sar Studies of 12s Acetoxy Punaglandin 2 and Analogues

Influence of Cyclopentenone Conjugation and Electrophilic Reactivity on Biological Activity

The bioactivity of cyclopentenone prostaglandins (B1171923), including punaglandins, is significantly influenced by the arrangement of double bonds and carbonyl groups within the five-membered ring. acs.orgnih.gov This structural feature, known as the cyclopentenone moiety, confers electrophilic reactivity, which is critical for their biological actions. acs.orgnih.gov

The presence of an α,β-unsaturated ketone system in the cyclopentenone ring makes the β-carbon susceptible to nucleophilic attack, a process known as Michael addition. nih.gov This reactivity is believed to be a key mechanism through which these prostaglandins exert their effects, such as the inhibition of ubiquitin isopeptidase activity, a crucial component of the cellular protein degradation machinery. acs.orgnih.gov The inhibition of this pathway can lead to apoptosis, or programmed cell death, which is a desirable outcome in cancer therapy. nih.gov

Studies have shown that the degree of conjugation within the cyclopentenone ring directly correlates with biological potency. For instance, prostaglandins with a cross-conjugated dienone system, like that found in punaglandin 4 (which can be formed from the elimination of acetic acid from punaglandin 2), are generally more potent inhibitors of isopeptidase activity than those with a simple enone system. acs.orgnih.govmdpi.com This increased potency is attributed to the enhanced electrophilicity of the β-carbon in the cross-conjugated system. uq.edu.au

The electrophilic nature of the cyclopentenone ring is a determining factor in the biological activity of these compounds. The ability to act as a Michael acceptor allows them to form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. nih.gov This covalent modification can alter the protein's function, leading to the observed biological effects.

Table 1: Comparison of Prostaglandin (B15479496) Activity based on Cyclopentenone Structure

| Prostaglandin Type | Cyclopentenone Structure | Relative Potency (Isopeptidase Inhibition) |

| Punaglandin (cross-conjugated) | Cross-conjugated α,β-unsaturated dienone | High acs.orgnih.gov |

| Δ12-PGJ2 | Cross-conjugated α,β-unsaturated ketone | High acs.orgnih.gov |

| PGA1, PGA2 | Simple α,β-unsaturated pentenone | Moderate acs.orgnih.gov |

| PGB1 | Sterically hindered α,β-unsaturated ketone | Inactive acs.orgnih.gov |

This table illustrates the general trend observed in studies comparing the isopeptidase inhibitory activity of different prostaglandin classes.

Significance of Halogenation and Acetoxy Functionalities for Potency and Selectivity

The presence of a chlorine atom at the C-10 position and an acetoxy group at the C-12 position are defining features of 12S-acetoxy-punaglandin 2 and are critical contributors to its potent biological activity.

Halogenation: The introduction of a halogen, specifically chlorine, at the C-10 position of the cyclopentenone ring significantly enhances the electrophilicity of the β-carbon (C-11). nih.gov This increased electrophilicity makes the molecule a more potent Michael acceptor, thereby increasing its reactivity towards nucleophilic residues in target enzymes like ubiquitin isopeptidase. acs.orgnih.govnih.gov Studies comparing halogenated and non-halogenated prostaglandin analogues have demonstrated that halogenation plays a crucial role in their ability to inhibit this enzyme. nih.gov The potency of inhibition has been shown to follow the trend I > Br ≥ Cl, suggesting that the nature of the halogen also influences activity. nih.gov

Acetoxy Functionality: The acetoxy group at the C-12 position is another key determinant of the high potency of punaglandins. wikipedia.org While halogenation increases electrophilicity, studies on synthetic analogues have revealed that halogenation alone is not sufficient to achieve the optimal activity seen in natural punaglandins. nih.gov The presence of the C-12 oxygen functionality, specifically the acetoxy group, is also necessary. nih.gov This suggests that the acetoxy group may be involved in the molecular recognition by the target protein or may influence the conformation of the molecule to favor binding. The number and position of acetoxy groups can be critical for maximizing cytotoxic activity in some related marine natural products. researchgate.net

The combination of both the C-10 chlorine and the C-12 acetoxy group in this compound results in a molecule with significantly higher potency compared to prostaglandins that lack one or both of these features. acs.orgnih.govnih.gov This synergistic effect underscores the importance of these specific functionalities for the potent and selective biological activity of the punaglandin class of marine prostanoids.

Table 2: Impact of Halogenation and C-12 Oxygenation on Isopeptidase Inhibition

| Compound | C-10 Substitution | C-12 Substitution | Relative Potency |

| PGA2 | H | H | Low nih.gov |

| α-halogenated PGA2 analogues | Cl, Br, I | H | Moderate (I > Br ≥ Cl) nih.gov |

| Δ12-PGJ2 | H | =O (part of dienone) | High nih.gov |

| Punaglandins | Cl | OAc | Very High nih.gov |

This table summarizes the general findings from SAR studies on the contribution of halogenation and C-12 oxygenation to the inhibitory potency of prostaglandin analogues against ubiquitin isopeptidase.

Stereochemical Requirements for Molecular Recognition and Biological Efficacy

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the interaction of a molecule with its biological target. longdom.orgsolubilityofthings.com For this compound, the specific stereoconfiguration at its chiral centers is essential for its molecular recognition by target proteins and, consequently, its biological efficacy. nih.gov

The two enantiomers of a chiral drug can exhibit significantly different biological activities, as one may bind more effectively to a chiral receptor or enzyme active site than the other. nih.govnih.gov In the case of this compound, the defined stereochemistry at C-12 (S-configuration) and other chiral centers along the side chains is crucial. mdpi.com The specific spatial orientation of the hydroxyl and acetoxy groups, as well as the alkyl chains, dictates how the molecule fits into the binding pocket of its target.

Molecular recognition is a highly specific process involving a variety of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand (punaglandin) and the protein. uu.se The precise stereochemistry of this compound ensures an optimal geometric and electronic complementarity with its binding site, leading to a stable ligand-protein complex and subsequent biological response.

For instance, the absolute stereochemistry at C-5 and C-6 in related synthetic analogues has been determined using techniques like J-based NMR analysis and Mosher's method, highlighting the importance of defining the spatial arrangement at each chiral center. nih.gov Any alteration in the stereochemistry at these key positions can lead to a significant loss of activity, as the analogue may no longer be able to bind effectively to its target. This underscores the stringent stereochemical requirements for the potent biological activity of this class of compounds.

Impact of Side Chain Modifications on Activity Profile and Specificity

The two side chains attached to the cyclopentenone ring of this compound, the α-chain and the ω-chain, play a significant role in modulating its activity profile and specificity. nih.gov Modifications to these side chains can influence various properties of the molecule, including its solubility, transport across cell membranes, and interaction with the binding site of the target protein. mdpi.comnih.gov

The length, saturation, and functional groups of the side chains can all impact biological activity. For example, in other classes of bioactive lipids, modifications to the side chains have been shown to alter the potency and selectivity of the compounds. While specific SAR studies on the side chains of this compound are less detailed in the available literature, general principles of medicinal chemistry suggest that these regions are critical for fine-tuning the molecule's properties.

Studies on other bioactive molecules have demonstrated that even minor changes in the side chains can lead to significant changes in biological activity. rsc.orgmdpi.com Therefore, it is highly probable that the specific structure of the side chains in this compound is optimized for its potent and selective biological effects. Further research involving the synthesis and biological evaluation of analogues with modified side chains would be necessary to fully elucidate their role in the activity of this compound.

Application of Computational Chemistry and Molecular Modeling in SAR Elucidation

In recent years, computational chemistry and molecular modeling have become indispensable tools in the field of drug discovery and for understanding structure-activity relationships. collaborativedrug.comupc.edu These methods allow researchers to visualize and analyze the three-dimensional structures of molecules and their interactions with biological targets at an atomic level. nih.govmdpi.com

For complex molecules like this compound, computational approaches can provide valuable insights into the SAR that may be difficult to obtain through experimental methods alone. Molecular modeling can be used to:

Predict the three-dimensional structure of punaglandin analogues and their preferred conformations.

Simulate the docking of these analogues into the active site of a target protein, such as ubiquitin isopeptidase. This can help to identify key binding interactions and explain why certain structural features are important for activity.

Calculate the binding affinities of different analogues, providing a theoretical prediction of their relative potencies.

Explain the role of specific functional groups , such as the chlorine atom and the acetoxy group, in enhancing binding and reactivity. For example, computational studies on other α,β-unsaturated ketones have explored how cross-conjugation affects the kinetics and thermodynamics of reactions with nucleophiles like thiols. uq.edu.au

By combining computational data with experimental results, a more comprehensive understanding of the SAR of this compound and its analogues can be achieved. nih.gov This knowledge is invaluable for the rational design of new, more potent, and selective therapeutic agents based on the punaglandin scaffold.

Analytical Methodologies in Punaglandin Research

Advanced Chromatographic Techniques for Separation, Isolation, and Purity Assessment

The isolation of specific punaglandins from their natural source, the octocoral Telesto riisei, or from complex synthetic reaction mixtures, is a significant challenge due to the presence of numerous structurally related compounds. nih.gov Advanced chromatographic techniques are indispensable for achieving the high degree of purity required for spectroscopic analysis and biological assays. purdue.edu

Chromatography operates on the principle of separating components from a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov The choice of chromatographic method depends on the physicochemical properties of the punaglandins and the scale of the separation.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purification of prostaglandins (B1171923) and their analogues. nih.gov For compounds like punaglandins, which can be labile, specific HPLC methods are employed. For instance, reversed-phase HPLC has been used for the analytical separation of arachidonic acid metabolites. nih.gov However, for preparative isolation of unstable molecules, nonaqueous systems may be necessary. nih.gov The selection of the stationary phase is critical; cyano-bonded phases have demonstrated excellent selectivity in resolving prostaglandin (B15479496) H2 from its major contaminants using a hexane-isopropanol gradient as the mobile phase. nih.gov

Column chromatography is a fundamental technique often used for the initial fractionation of crude extracts. nih.gov It involves a solid stationary phase (e.g., silica (B1680970) gel, alumina) packed into a column, through which the sample mixture passes with a liquid mobile phase. britannica.comjackwestin.com While effective for gross separation, it often requires subsequent purification steps by HPLC to isolate pure compounds. nih.gov

Purity assessment is a critical step to ensure that the isolated compound is free from impurities that could interfere with subsequent analyses. Chromatographic methods are central to this process. purdue.edu The purity of a sample is determined by analyzing the chromatogram for the presence of extraneous peaks. In some synthetic procedures for prostaglandin-related compounds, products are deemed to have "satisfactory purity" based on chromatographic and spectroscopic analysis, allowing them to proceed to the next step without further purification. rsc.org

Interactive Table: Chromatographic Methods in Prostaglandin-Related Research

| Technique | Stationary Phase Example | Mobile Phase Example | Primary Application | Reference |

|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Cyano-bonded phase | Hexane-Isopropanol gradient | Preparative isolation and high-resolution separation. | nih.gov |

| Column Chromatography | Silica Gel | Petroleum Ether/Acetone | Initial fractionation of crude extracts. | rsc.org |

| Thin-Layer Chromatography (TLC) | Silica gel on glass plates | Various solvent systems | Rapid monitoring of reaction progress and purity. | nih.gov |

High-Resolution Mass Spectrometry for Structural Elucidation and Metabolomic Profiling of Punaglandins

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the structural analysis of punaglandins. mdpi.com It provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule from its precise mass. currenta.denih.gov

Structural Elucidation: When coupled with a separation technique like liquid chromatography (LC-MS), HRMS can analyze complex mixtures. metwarebio.com The process involves ionizing the molecule (e.g., using electrospray ionization - ESI) and then measuring the mass-to-charge ratio (m/z) of the resulting ion. currenta.de The high mass accuracy, often to four decimal places, allows for the confident assignment of a molecular formula. currenta.de

Tandem mass spectrometry (MS/MS) further enhances structural elucidation. mdpi.comnih.gov In this technique, a specific ion (the precursor ion) is selected, fragmented, and the masses of the resulting fragment ions (product ions) are measured. mdpi.com The fragmentation pattern provides a "fingerprint" that reveals detailed information about the molecule's substructures, such as the nature of its side chains and the position of functional groups. metwarebio.com This is crucial for distinguishing between isomeric prostaglandins. metwarebio.com

Metabolomic Profiling: Metabolomics involves the comprehensive study of small molecules (metabolites) within a biological system. nih.gov LC-MS/MS is a cornerstone technology in this field due to its high sensitivity and broad coverage. frontlinegenomics.comfrontiersin.orgnih.gov In the context of punaglandins, which are part of the broader eicosanoid metabolic network, LC-MS-based metabolomics can be used to profile their presence and quantity in biological samples. plos.org This untargeted or targeted analysis helps to understand the biochemical pathways and identify potential biomarkers. plos.org

Interactive Table: Mass Spectrometry Parameters for Punaglandin Analysis

| Parameter/Technique | Purpose | Information Gained | Reference |

|---|---|---|---|

| High-Resolution MS (HRMS) | Precise mass measurement. | Elemental composition (Molecular Formula). | mdpi.comcurrenta.de |

| Tandem MS (MS/MS) | Fragmentation of selected ions. | Detailed structural information and connectivity. | metwarebio.comnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and analysis of complex mixtures. | Identification and quantification of individual punaglandins. | metwarebio.comfrontiersin.org |

| Electrospray Ionization (ESI) | Soft ionization for generating molecular ions. | Intact molecular ion peak for mass determination. | currenta.de |

Nuclear Magnetic Resonance (NMR) and Other Spectroscopic Methods for Defining Complex Stereochemistry and Connectivity

While mass spectrometry provides the molecular formula and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the precise three-dimensional structure, including the complex stereochemistry and atom-to-atom connectivity, of molecules like 12S-acetoxy-punaglandin 2. nih.govmsu.edu

Defining Connectivity: NMR spectroscopy is based on the magnetic properties of atomic nuclei. msu.edu One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon) NMR, provide information about the chemical environment of each atom. labmanager.com However, for complex structures, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons, helping to piece together spin systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule. labmanager.com

Determining Stereochemistry: The relative and absolute configuration of stereocenters is a critical feature of punaglandins. NMR provides several tools to address this. wordpress.com

Coupling Constants (J-values): The magnitude of the coupling constant between two protons can give information about the dihedral angle between them, which helps to define the relative stereochemistry in cyclic or rigid systems. wordpress.com

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between nuclei that are close to each other, regardless of whether they are directly bonded. wordpress.com Experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) reveal which protons are spatially proximate, providing powerful evidence for determining the relative stereochemistry and conformation of the molecule. wordpress.com The absolute configuration of punaglandin analogues has been determined using NMR techniques. researchgate.net

Other Spectroscopic Methods:

Infrared (IR) Spectroscopy: This technique is used to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation. solubilityofthings.comumlub.pl For this compound, IR spectroscopy would confirm the presence of carbonyl groups (from the ketone and acetate (B1210297) esters) and carbon-carbon double bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. labmanager.com The cross-conjugated dienone system in some punaglandins would produce a characteristic absorption peak in the UV spectrum. rsc.org

Interactive Table: Spectroscopic Methods for Structural Elucidation

| Technique | Primary Application | Information Gained | Reference |

|---|---|---|---|

| ¹H and ¹³C NMR | Identify chemical environments of H and C atoms. | Basic carbon-hydrogen framework. | labmanager.com |

| 2D NMR (COSY, HSQC, HMBC) | Determine atom-to-atom connectivity. | Complete molecular skeleton. | labmanager.com |

| NOESY / nOe | Probe through-space proximity of protons. | Relative stereochemistry and molecular conformation. | wordpress.com |

| Infrared (IR) Spectroscopy | Identify functional groups. | Presence of carbonyls, double bonds, etc. | solubilityofthings.com |

| UV-Visible Spectroscopy | Detect conjugated electronic systems. | Confirmation of conjugated enones. | labmanager.com |

Ecological and Environmental Significance

Role in Marine Organism Chemical Ecology and Interspecies Interactions

The field of chemical ecology investigates how organisms use chemical signals to interact with each other and their surroundings. biologists.com In marine ecosystems, secondary metabolites like 12S-acetoxy-punaglandin 2 are crucial mediators of these interactions. Prostaglandins (B1171923) and related compounds in marine invertebrates are believed to play significant roles in processes like reproduction, defense, and communication. nova.edu

While direct studies on the specific role of this compound in interspecies interactions are limited, the ecological function of the broader punaglandin class offers significant insights. For instance, there is evidence suggesting that punaglandins may be involved in predator-prey dynamics. A study on the nudibranch Phyllodesmium poindimiei indicated that the unpalatability of this sea slug could be associated with punaglandins sequestered from its diet, which may include octocorals. uq.edu.au This suggests a potential food chain transfer of these chemical defenses, where the nudibranch co-opts the coral's defensive compounds for its own protection.

The production of a diverse array of 19 different punaglandins, including this compound, by the octocoral Telesto riisei points towards a sophisticated chemical arsenal. mdpi.com This chemical diversity could be a strategy to deter a wide range of potential predators or competitors, highlighting the compound's likely importance in mediating interspecies relationships within the complex coral reef environment.

Defensive Mechanisms in Octocorals Against Predation and Fouling

Octocorals, being soft-bodied and sessile organisms, often lack physical defenses and instead rely on chemical compounds to protect themselves from predation and fouling. scielo.br It is widely hypothesized that prostaglandins and related eicosanoids function as chemical defenses in these organisms. biologists.comresearchgate.net The presence of a complex mixture of punaglandins in Telesto riisei supports this hypothesis. mdpi.comscielo.br

The potential defensive role of prostaglandins was explored in the Caribbean gorgonian Plexaura homomalla, which produces large amounts of prostaglandin (B15479496) A2. mdpi.com However, the effectiveness of this defense has been debated, as the active compound is generated slowly from a less active precursor. mdpi.com In the case of Telesto riisei, the variety of punaglandins, which are highly functionalized, may provide a more readily active defense. scielo.br

In addition to predation, fouling by microorganisms, algae, and invertebrates is a major threat to sessile marine organisms. Antifouling agents from natural sources are of increasing interest, and several studies have shown that soft corals can yield a large quantity of promising antifouling metabolites. nih.gov While specific antifouling tests on this compound have not been reported, the general defensive properties attributed to secondary metabolites from octocorals suggest a potential role in preventing the settlement of fouling organisms. scielo.brnih.gov The presence of such compounds on the coral's surface could deter the larval stages of fouling species from settling and growing.

Impact on Marine Biota Interactions and Ecosystem Dynamics

The introduction of chemical compounds by organisms can have cascading effects on community structure and ecosystem function. nova.edu Chemical cues from organisms can influence the behavior, growth, and survival of other species, thereby shaping the local ecosystem. researchgate.net The release of punaglandins, including this compound, by Telesto riisei likely influences the immediate microenvironment around the coral.

For example, the deterrent properties of these compounds can influence grazing patterns of fish and invertebrates. nova.edu By repelling herbivores, octocorals like T. riisei can avoid being consumed and also create a "safe zone" for other, less-defended organisms to thrive in their vicinity. This selective deterrence can contribute to the high biodiversity found in coral reef ecosystems.

Furthermore, the octocoral Carijoa riisei is considered an invasive species in some parts of the world, such as the coast of Brazil. scielo.br Its success as an invader may be partly attributed to its potent chemical defenses, which may be novel to the native predators in the invaded regions. scielo.br This highlights how the production of compounds like this compound can have significant impacts on ecosystem dynamics, potentially altering competitive interactions and the structure of native communities.

Future Research Directions and Challenges

Complete Elucidation of Biosynthetic Enzymes and Pathways for Punaglandins

A significant hurdle in the study of punaglandins, including 12S-acetoxy-punaglandin 2, is the incomplete understanding of their biosynthesis. While the general pathway for prostaglandin (B15479496) synthesis in mammals is well-established, originating from arachidonic acid via the action of cyclooxygenase (COX) enzymes to form prostaglandin H2 (PGH2), the specific enzymatic steps leading to the unique structural features of punaglandins remain to be elucidated. biologists.comwikipedia.org

Future research must focus on identifying and characterizing the specific enzymes in Telesto riisei responsible for:

The initial cyclization of a fatty acid precursor.

The introduction of a chlorine atom at the C-10 position.

The specific acetylation at the C-12 position, which defines this compound.

Identifying these enzymes, which may be novel halogenases, acetyltransferases, or specialized cyclooxygenases, is crucial. This knowledge would not only provide fundamental insights into the biochemistry of marine organisms but could also enable the biotechnological production of these compounds.

Development of Scalable and Enantioselective Synthetic Methodologies for Punaglandin 2 and its Analogues

The limited availability of this compound from its natural source necessitates the development of efficient and scalable synthetic routes. While the synthesis of various prostaglandins (B1171923) has been a long-standing goal for chemists, the unique functionalities of punaglandins present specific challenges. scispace.com A key challenge lies in the stereocontrolled installation of multiple chiral centers and the halogen atom.

Future synthetic strategies should aim for:

Enantioselectivity: Ensuring the synthesis produces the specific stereoisomer found in nature, which is critical for biological activity. libretexts.org Modern techniques like chemoenzymatic synthesis, asymmetric hydrogenation, and the use of chiral catalysts could be instrumental. scispace.combohrium.comnih.gov

Scalability: Developing synthetic routes that are efficient and can be scaled up to produce sufficient quantities of the compound for extensive biological testing and potential therapeutic development. scispace.comnih.gov

Divergence: Creating a synthetic pathway that allows for the flexible production of not only this compound but also a variety of its analogues for structure-activity relationship (SAR) studies.

Recent advances in prostaglandin synthesis, such as concise chemoenzymatic methods and novel cyclization strategies, provide a strong foundation for tackling these challenges. scispace.combohrium.comnih.gov

Identification of Novel Molecular Targets and Elucidation of Downstream Signaling Pathways

While prostaglandins are known to exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface, the precise molecular targets of this compound are unknown. nih.govresearchgate.net Determining these targets is fundamental to understanding its biological function and therapeutic potential.

Key research objectives include:

Receptor Screening: Systematically screening this compound against a panel of known prostaglandin receptors (e.g., EP, FP, DP, IP receptors) to identify binding affinities. nih.gov

Target Identification: Employing unbiased approaches, such as chemical proteomics, to identify novel binding partners and molecular targets within the cell.

Pathway Analysis: Once a target is identified, elucidating the downstream signaling cascades that are activated or inhibited. This could involve pathways commonly modulated by prostaglandins, such as those involving cyclic AMP (cAMP), phosphatidylinositol 3-kinase (PI3K)/AKT, and mitogen-activated protein kinase (MAPK). nih.govmdpi.com

Understanding these pathways will be crucial for predicting the physiological and pathological effects of this marine prostanoid.

Exploration of Synergistic Effects with Other Bioactive Compounds or Therapeutic Modalities

A promising area of modern pharmacology is the use of combination therapies to achieve synergistic effects, enhancing efficacy while potentially reducing side effects. nih.gov The unique structure of this compound suggests it may have novel mechanisms of action that could complement existing therapeutic agents.

Future investigations should explore the potential for synergistic interactions between this compound and:

Chemotherapeutic Agents: Given that some prostaglandins have roles in cancer progression, investigating whether this compound can enhance the efficacy of anti-cancer drugs is a logical step. nih.govmdpi.com

Anti-inflammatory Drugs: As prostaglandins are key mediators of inflammation, exploring combinations with non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory agents could reveal synergistic or complementary effects. nih.gov

These studies could open up new therapeutic possibilities for complex diseases where multi-target approaches are often more effective.

Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics, Interactomics) in Punaglandin Research

The application of "omics" technologies can provide a global, unbiased view of the cellular response to a bioactive compound, offering deep mechanistic insights. frontiersin.org For a rare compound like this compound, these technologies are invaluable for maximizing the information gained from limited material.

Future research should leverage:

Metabolomics: To analyze the global changes in small-molecule metabolites within cells or organisms upon treatment with the compound. This can help identify the metabolic pathways that are perturbed. frontiersin.orgnih.govstrath.ac.uk

Proteomics: To identify changes in protein expression and post-translational modifications, revealing the cellular machinery that responds to the compound.

Interactomics: To map the network of protein-protein and protein-metabolite interactions influenced by this compound, helping to build a comprehensive picture of its mechanism of action.

Integrating data from these different omics platforms will be key to constructing a systems-level understanding of the compound's biological effects. frontiersin.orgnih.gov

Sustainable Sourcing, Aquaculture, and Biotechnological Production Approaches for Research Purposes

A major bottleneck for the research and development of marine natural products is the challenge of sustainable supply. vliz.befrontiersin.org Harvesting from the wild is often not environmentally or economically viable, especially for compounds found in low abundance. frontiersin.org

To ensure a stable supply of this compound for research, the following avenues must be explored:

Aquaculture: Developing methods for the sustainable cultivation of the source organism, Telesto riisei, or its symbionts, if they are the true producers of the compound. allatlanticocean.org

Cellular and Tissue Culture: Establishing in vitro cultures of the coral cells responsible for producing the punaglandins.

Biotechnological Production: Once the biosynthetic genes are identified (as per section 10.1), transferring them into a heterologous host, such as yeast or bacteria, to enable scalable production through fermentation. allatlanticocean.org

These approaches are critical for moving beyond initial discovery and enabling the in-depth preclinical and potentially clinical investigation of this unique marine compound. vliz.bejocpr.com

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the structural identity of 12S-acetoxy-punaglandin 2, and how should these data be validated?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) and High-Resolution Mass Spectrometry (HRMS) are essential for structural elucidation. Validation requires cross-referencing spectral data with published benchmarks for punaglandin analogs and ensuring purity (>95%) via HPLC with UV/Vis or ELSD detection . For novel derivatives, X-ray crystallography may supplement structural confirmation.

Q. What protocols are critical for isolating this compound from natural sources while minimizing degradation?

- Methodological Answer : Use flash chromatography with silica gel or reversed-phase (C18) columns under inert atmospheres (N₂/Ar) to prevent oxidation. Solvent systems should include dichloromethane/methanol gradients. Immediate cold storage (−80°C) post-isolation and lyophilization are recommended to preserve labile functional groups. Purity assessments must include TLC and LC-MS .

Q. How should researchers design dose-response experiments to evaluate the cytotoxicity of this compound in cancer cell lines?

- Methodological Answer : Employ a logarithmic concentration range (e.g., 0.1–100 µM) with triplicate wells for each dose. Use ATP-based assays (e.g., CellTiter-Glo) to quantify viability. Include positive controls (e.g., cisplatin) and normalize data to untreated cells. Statistical analysis (ANOVA with post-hoc tests) must account for batch-to-batch variability in compound solubility .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?

- Methodological Answer : Conduct meta-analyses of published IC₅₀ values, adjusting for variables like cell line origin (e.g., ATCC authentication), assay duration, and solvent carriers (DMSO vs. ethanol). Reproduce key experiments under standardized conditions and use orthogonal assays (e.g., caspase-3 activation for apoptosis) to validate mechanisms. Contradictions may arise from stereochemical impurities or batch variability, necessitating QC via chiral HPLC .

Q. What experimental strategies are effective in elucidating the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer : Synthesize analogs with systematic modifications (e.g., acetyl group removal, stereoisomer inversion) and compare their bioactivity using clustered heatmaps. Pair molecular docking (e.g., AutoDock Vina) with NMR-based binding assays to map interactions with putative targets like COX-2. Data should be analyzed using multivariate regression to identify critical functional groups .

Q. How should researchers address discrepancies in reported metabolic stability of this compound in hepatic microsomes?

- Methodological Answer : Standardize incubation conditions (e.g., microsome concentration, NADPH regeneration system) across labs. Use UPLC-QTOF-MS to monitor parent compound depletion and metabolite formation. Compare interspecies differences (human vs. murine microsomes) and apply kinetic modeling (e.g., Michaelis-Menten) to quantify intrinsic clearance. Contradictions may stem from variations in microsome lot activity or co-solvent effects .

Data Presentation and Reproducibility Guidelines

Table 1 : Key Parameters for Reproducing Cytotoxicity Assays

| Parameter | Recommended Value | Validation Method | Reference |

|---|---|---|---|

| Cell Line | HCT-116 (ATCC® CCL-247™) | STR profiling | |

| Compound Solubility | ≤0.1% DMSO in culture medium | Dynamic Light Scattering | |

| Assay Duration | 48 hours | Time-course microscopy | |

| Data Normalization | Untreated control = 100% viability | Z’-factor ≥0.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.